1-(2-chlorobenzyl)-4-iodo-1H-pyrazole
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Overview
Description
1-(2-chlorobenzyl)-4-iodo-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of both chlorine and iodine atoms in the structure of this compound makes it a compound of interest in various fields of research, including medicinal chemistry and material science.
Mechanism of Action
Target of Action
It is known that benzene derivatives can undergo electrophilic aromatic substitution . This suggests that the compound may interact with biological targets that have electrophilic sites.
Mode of Action
Benzene derivatives, such as this compound, can undergo electrophilic aromatic substitution . In this process, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
It is known that aromatic compounds can be biodegraded through diverse microbial metabolic processes . This suggests that the compound may be involved in such pathways.
Pharmacokinetics
It is known that benzene derivatives can be metabolized in the liver . This suggests that the compound may have similar ADME properties.
Result of Action
It is known that benzimidazole derivatives, which are structurally similar to this compound, have diverse biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . This suggests that the compound may have similar effects.
Action Environment
It is known that solvent-free reactions, which could be relevant to this compound, can be influenced by factors such as temperature and pressure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chlorobenzyl)-4-iodo-1H-pyrazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-chlorobenzyl bromide and 4-iodopyrazole.
Nucleophilic Substitution: 2-chlorobenzyl bromide is reacted with 4-iodopyrazole in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is typically carried out at elevated temperatures (80-100°C) to facilitate the nucleophilic substitution reaction.
Purification: The crude product is purified using column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(2-chlorobenzyl)-4-iodo-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: The iodine atom in the compound makes it suitable for coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for substitution reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) are commonly used.
Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) are used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-(2-chlorobenzyl)-4-iodo-1H-pyrazole has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer drugs.
Material Science: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is used in biological studies to investigate its effects on various biological pathways and targets.
Chemical Synthesis: It serves as an intermediate in the synthesis of other complex organic molecules.
Comparison with Similar Compounds
1-(2-chlorobenzyl)-4-iodo-1H-pyrazole can be compared with other similar compounds, such as:
1-[(2-Chlorophenyl)methyl]-4-bromopyrazole: Similar structure but with a bromine atom instead of iodine.
1-[(2-Chlorophenyl)methyl]-4-chloropyrazole: Similar structure but with a chlorine atom instead of iodine.
1-[(2-Chlorophenyl)methyl]-4-fluoropyrazole: Similar structure but with a fluorine atom instead of iodine.
The uniqueness of this compound lies in the presence of the iodine atom, which can influence its reactivity and applications in various fields.
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-4-iodopyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClIN2/c11-10-4-2-1-3-8(10)6-14-7-9(12)5-13-14/h1-5,7H,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRAIFTUXGQYPDE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C=N2)I)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClIN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.54 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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